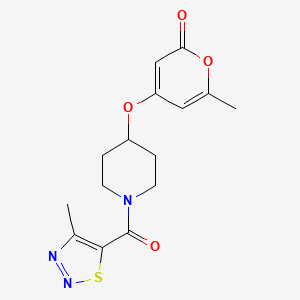
6-methyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-methyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a novel synthetic derivative that integrates a pyranone core with a thiadiazole moiety. This combination is significant due to the biological activities associated with both structural components. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties often exhibit antimicrobial properties. A study evaluating various derivatives of 4-methyl-1,2,3-thiadiazole found that certain structures demonstrated significant in vitro antimicrobial activity against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL , highlighting the potential of thiadiazole-containing compounds in combating bacterial infections .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound 15 | 1.95 - 15.62 | 1 - 4 |
| Compound 2 | 125 | >1000 |
| Compound 3 | 250 - 1000 | >1000 |
Anticancer Activity
The integration of the thiadiazole and piperidine functionalities in the compound suggests potential anticancer activity. Thiadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed equipotent activity against Jurkat and A-431 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . This indicates that modifications in the structure can lead to enhanced anticancer efficacy.
The proposed mechanism of action for compounds similar to This compound involves interaction with cellular targets such as protein kinases and G-protein coupled receptors (GPCRs). These interactions can lead to apoptosis in cancer cells and modulation of inflammatory responses .
Case Studies
- Antimicrobial Efficacy : In a case study involving the testing of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that compounds with specific substitutions on the thiadiazole ring exhibited significantly higher antimicrobial activity compared to those without such modifications .
- Anticancer Properties : Another study focused on the evaluation of pyranone derivatives indicated that certain structural elements were crucial for enhancing cytotoxicity against cancer cell lines. The presence of electronegative groups was found to be essential for achieving desired biological effects .
科学的研究の応用
The biological properties of this compound are primarily attributed to its structural components, particularly the pyran and thiadiazole moieties. Research indicates that derivatives of thiadiazoles exhibit various pharmacological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of bacteria and fungi effectively .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. The incorporation of the thiadiazole ring enhances the electron-donating ability of the molecule, contributing to its antioxidant potential .
- Anti-inflammatory Effects : Some studies suggest that compounds featuring pyran rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
Synthetic Utility
The synthesis of 6-methyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be achieved through various multicomponent reactions involving readily available starting materials. This synthetic versatility allows for the development of a wide range of derivatives with tailored biological activities.
Table 1: Synthetic Routes and Yields
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on the thiadiazole-pyran framework were synthesized and evaluated for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that compounds derived from this compound showed significant free radical scavenging activity. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antioxidant efficacy .
Case Study 3: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory potential of similar pyran derivatives showed that they could inhibit the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests a pathway for further exploration in treating inflammatory diseases .
特性
IUPAC Name |
6-methyl-4-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-7-12(8-13(19)21-9)22-11-3-5-18(6-4-11)15(20)14-10(2)16-17-23-14/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBDWWOSBYILET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=NS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













